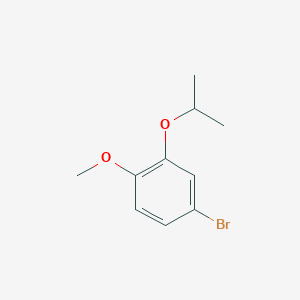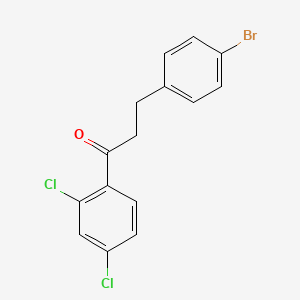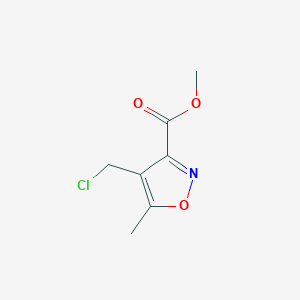
5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride
Overview
Description
5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride is a benzenesulfonyl chloride derivative with a bromo, methoxy, and methyl group attached to the benzene ring. This compound is of interest in organic synthesis and various scientific research applications due to its reactive sulfonyl chloride group.
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The compound can be synthesized through electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with bromine, methoxy, and methyl groups.
Sulfonylation: The sulfonyl chloride group can be introduced by reacting the corresponding benzene derivative with chlorosulfonic acid or thionyl chloride.
Industrial Production Methods: Industrial production typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to optimize the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the methyl group to a carboxylic acid.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonic acid.
Substitution: Substitution reactions can replace the bromo, methoxy, or methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 5-Bromo-2-methoxy-4-methylbenzoic acid.
Reduction: 5-Bromo-2-methoxy-4-methylbenzenesulfonic acid.
Substitution: Various derivatives depending on the substituent introduced.
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride are the benzylic positions in organic compounds . These positions are particularly reactive due to their ability to form stable carbocations or radicals .
Mode of Action
The compound interacts with its targets through a process known as free radical bromination . In this process, a hydrogen atom at the benzylic position is replaced by a bromine atom . This substitution can occur via either an SN1 or SN2 pathway, depending on the nature of the benzylic halide .
Biochemical Pathways
The compound affects the biochemical pathway of electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
The compound’s properties such as its melting point, boiling point, and density can influence its absorption, distribution, metabolism, and excretion .
Result of Action
The result of the compound’s action is the formation of a new compound with a bromine atom substituted at the benzylic position . This substitution can significantly alter the chemical properties of the original compound .
Scientific Research Applications
Chemistry: The compound is used in the synthesis of various benzene derivatives, including heteroarylbenzene derivatives. Biology: It can be used as a reagent in biochemical assays and studies involving protein labeling. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
4-Methylbenzenesulfonyl chloride: Similar structure but lacks the bromo and methoxy groups.
2-Methoxybenzenesulfonyl chloride: Similar structure but lacks the bromo and methyl groups.
5-Bromobenzenesulfonyl chloride: Similar structure but lacks the methoxy and methyl groups.
Properties
IUPAC Name |
5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO3S/c1-5-3-7(13-2)8(4-6(5)9)14(10,11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIXVEUYCURXMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
808134-00-1 | |
| Record name | 5-bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![tert-Butyl (1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)carbamate](/img/structure/B1522419.png)


![6-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1522422.png)

![8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate](/img/structure/B1522426.png)

